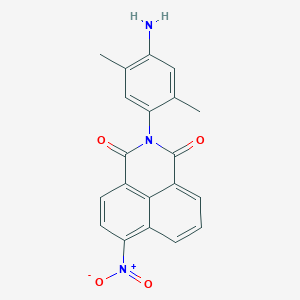
4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide is an organic compound that belongs to the class of naphthalimides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of nitro and amino groups in the molecule suggests potential reactivity and functionality in different chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Coupling Reaction: The final step involves coupling the nitro-naphthalimide with 4-amino-2,5-dimethylphenylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-amino-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized naphthalimide derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalimide core.
Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
作用機序
The mechanism of action of 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide depends on its application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In medicinal applications, it may target specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-nitro-N-(4-amino-phenyl)-1,8-naphthalimide: Lacks the dimethyl groups, potentially affecting its reactivity and properties.
4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-anthraquinone: Contains an anthraquinone core instead of naphthalimide, leading to different electronic properties.
特性
IUPAC Name |
2-(4-amino-2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-10-9-17(11(2)8-15(10)21)22-19(24)13-5-3-4-12-16(23(26)27)7-6-14(18(12)13)20(22)25/h3-9H,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQPCICZOPIJRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
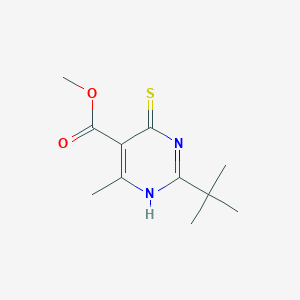
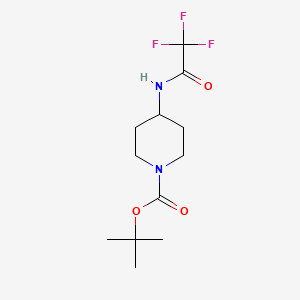
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
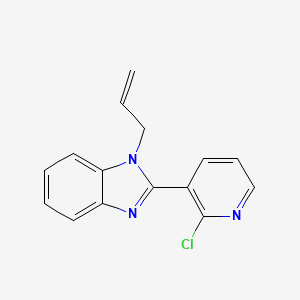
![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)
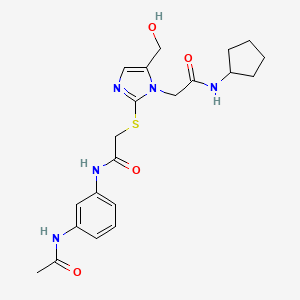
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
![2-benzamido-N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2358766.png)
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)
